molecular formula C6H10FN3 B2936662 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine CAS No. 1427010-60-3

1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No. B2936662
CAS RN: 1427010-60-3
M. Wt: 143.165
InChI Key: PYXHFKXRSWCUNF-UHFFFAOYSA-N
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Description

The compound “1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine” are not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

Pyrazoles have a five-membered ring structure with two nitrogen atoms and three carbon atoms . The specific structure of “1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine” would include additional functional groups attached to this ring .


Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions. For instance, they can undergo Cu(I) catalyzed [3 + 2] dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine” would depend on its specific structure. For example, a related compound, “[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanol”, is a liquid at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles, such as 3-amino-4-fluoropyrazoles, have garnered interest due to their potential as functional building blocks in medicinal chemistry. A developed synthetic strategy involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. This process highlights the versatility of fluorinated pyrazoles in creating compounds with additional functional groups that allow further functionalization (Surmont et al., 2011).

Fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These reagents can be activated and used as mono- or dielectrophiles in various synthetic applications, such as Vilsmeier-type acylations of aromatic substrates or the synthesis of fluorinated pyrazoles. This approach underscores the importance of fluorinated groups in enhancing the properties of pharmaceutical and agricultural chemistry compounds (Schmitt et al., 2017).

Antitumor and Antimicrobial Activities of Pyrazole Derivatives

The synthesis of pyrazole derivatives and their structural characterization have led to the identification of pharmacophore sites with antitumor, antifungal, and antibacterial activities. These findings demonstrate the therapeutic potential of fluorinated pyrazoles and their derivatives in developing novel treatments for various diseases (Titi et al., 2020).

Fluorination and Dearomatization Strategies

Fluorinated pyrazoles are also key intermediates in fluorination and dearomatization strategies, offering new pathways to fluorinated products with high yield and stereoselectivity. These methods are crucial for creating compounds with unique structural features, such as adjacent tertiary and α-fluoro quaternary stereocenters, which are valuable in medicinal chemistry (Li et al., 2012).

Polymer-Supported Quenching Reagents

In the context of combinatorial chemistry, polymer-supported quenching reagents have been utilized for the parallel purification of crude reaction products, including pyrazoles. This technique simplifies the isolation of desired products, highlighting the role of fluorinated pyrazoles in the efficient synthesis and purification of complex organic molecules (R. J. C. and J. C. Hodges, 1997).

Mechanism of Action

Target of Action

It’s structurally similar to fleroxacin , a fluoroquinolone antibiotic. Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Like Fleroxacin, 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine might interact with its targets, DNA gyrase and topoisomerase IV, leading to the inhibition of these enzymes . This inhibition disrupts bacterial DNA replication, transcription, repair, and recombination, ultimately leading to cell death .

Biochemical Pathways

Based on its structural similarity to fleroxacin, it might affect the pathways involving dna gyrase and topoisomerase iv . The inhibition of these enzymes disrupts the normal functioning of bacterial DNA, affecting downstream processes like protein synthesis and cell division .

Pharmacokinetics

Fleroxacin, a structurally similar compound, is rapidly and well absorbed from the gastrointestinal tract after oral administration . It is widely distributed throughout the body and in different biological tissues . The serum elimination half-life is relatively long (9–12 hours), permitting once-daily dosing .

Result of Action

Based on its structural similarity to fleroxacin, it might lead to the death of bacterial cells by disrupting their dna replication, transcription, repair, and recombination processes .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and use. As a general rule, safety data sheets should be consulted for information on handling, storage, and disposal .

properties

IUPAC Name

1-(2-fluoroethyl)-3-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3/c1-5-6(8)4-10(9-5)3-2-7/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXHFKXRSWCUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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